molecular formula C8H6INS B1402305 4-Iodo-2-methylbenzothiazole CAS No. 1261740-11-7

4-Iodo-2-methylbenzothiazole

Cat. No.: B1402305
CAS No.: 1261740-11-7
M. Wt: 275.11 g/mol
InChI Key: RTHZZMLIIOOAGK-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbenzothiazole is an organic compound belonging to the benzothiazole family It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the second position on the benzothiazole ring

Biochemical Analysis

Biochemical Properties

4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, this compound may influence gene expression by modulating transcription factors involved in apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, this compound interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylbenzothiazole typically involves the iodination of 2-methylbenzothiazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

2-Methylbenzothiazole+Iodine+Oxidizing AgentThis compound\text{2-Methylbenzothiazole} + \text{Iodine} + \text{Oxidizing Agent} \rightarrow \text{this compound} 2-Methylbenzothiazole+Iodine+Oxidizing Agent→this compound

The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylbenzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylbenzothiazole.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: 4-Amino-2-methylbenzothiazole, 4-Thio-2-methylbenzothiazole.

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: 2-Methylbenzothiazole.

Scientific Research Applications

4-Iodo-2-methylbenzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the iodine atom, making it less reactive in halogen-specific reactions.

    4-Bromo-2-methylbenzothiazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    4-Chloro-2-methylbenzothiazole: Contains a chlorine atom, which affects its chemical behavior and applications.

Uniqueness: 4-Iodo-2-methylbenzothiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZZMLIIOOAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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